4-(Pentafluoroethyl)aniline

概要

説明

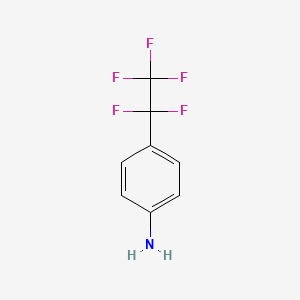

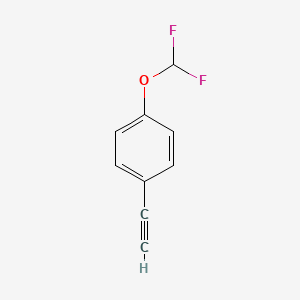

4-(Pentafluoroethyl)aniline, also known as PFEA, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. PFEA is a fluorinated aniline derivative, which means it contains a benzene ring with an amino group (-NH2) and a pentafluoroethyl group (-C2F5) attached to it. This compound has been synthesized using various methods and has been studied extensively for its potential use in scientific research applications.

科学的研究の応用

Coordination Chemistry

- Dearomatization via Coordination : Anilines, including derivatives like 4-(Pentafluoroethyl)aniline, can undergo dearomatization when coordinated to pentaammineosmium(II). This process leads to complexes that show ligand-based reactivity with electrophiles, providing pathways for further functionalization of the aniline ligand (Kolis et al., 1996).

Materials Science

- NLO Material Development : Fluorinated anilines, closely related to this compound, are being explored for their potential in nonlinear optics (NLO) materials. The vibrational analysis and theoretical studies on their structure and properties contribute to the understanding of their application in NLO materials (Revathi et al., 2017).

Sensor Technology

- Potentiometric Sensors : Polyaniline-based sensors, which could theoretically incorporate this compound, demonstrate applications in nonenzymatic glucose sensing. The inductive effect on poly(aniline) alters its properties, making it suitable for active sensing elements (Shoji & Freund, 2001).

Organic Chemistry

- Direct Amination of Benzenes : Research involving the amination of nitro(pentafluorosulfanyl)benzenes demonstrates the feasibility of synthesizing related compounds, potentially including this compound. Such reactions are integral to the synthesis of complex organic structures like benzimidazoles and benzotriazoles (Pastýříková et al., 2012).

Polymer Science

- Polymer-Based Applications : The electrochemical synthesis of polymers based on substituted anilines, such as this compound, shows promise in applications like dye-sensitized solar cells, showing enhanced efficiency compared to traditional materials (Shahhosseini et al., 2016).

Electrochemistry

- Electrochemical Destruction for Wastewater Treatment : Studies on the electrochemical degradation of aniline derivatives, relevant to this compound, highlight their potential in wastewater treatment. These processes involve electrochemical reactions leading to the degradation of pollutants (Brillas et al., 1995).

Spectroscopy

- Spectroscopic Studies : The analysis of aniline derivatives via methods like infrared spectroscopy provides insights into their structural properties. Such studies are essential in the development and characterization of materials based on this compound (Larsen et al., 1976).

Safety and Hazards

作用機序

Target of Action

It’s known that fluorinated compounds are widely used in various industries due to their unique properties

Mode of Action

Fluorinated compounds, in general, have been shown to block metabolic oxidation sites , which could potentially influence the interaction of 4-(Pentafluoroethyl)aniline with its targets.

Biochemical Pathways

This process involves the breaking of carbon-fluorine bonds, which are the strongest bonds in organic chemistry .

Pharmacokinetics

The presence of fluorine atoms in a compound can influence its pharmacokinetic properties, including its bioavailability .

Result of Action

Fluorinated compounds have been associated with various biological effects, including toxicity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . For instance, the presence of other chemicals, temperature, and pH can affect the compound’s stability and activity .

特性

IUPAC Name |

4-(1,1,2,2,2-pentafluoroethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F5N/c9-7(10,8(11,12)13)5-1-3-6(14)4-2-5/h1-4H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHBQQUHYERQIMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(F)(F)F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F5N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50548366 | |

| Record name | 4-(Pentafluoroethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50548366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60979-04-6 | |

| Record name | 4-(Pentafluoroethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50548366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2,2,3,3-tetrafluoro-3-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]propanoate](/img/structure/B3031567.png)

![1-Azabicyclo[2.2.2]octan-3-one, 2-[(4-methoxyphenyl)methylene]-](/img/structure/B3031576.png)

![(5E)-1-benzyl-5-[(3,4-dihydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione;hydrate](/img/no-structure.png)